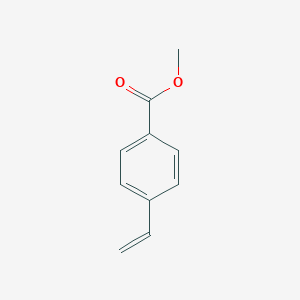

Methyl 4-vinylbenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-ethenylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-3-8-4-6-9(7-5-8)10(11)12-2/h3-7H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMHUJZXKZKUBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342586 | |

| Record name | Methyl 4-vinylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076-96-6 | |

| Record name | Methyl 4-vinylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Vinyl benzoic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-vinylbenzoate from 4-vinylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 4-vinylbenzoate from 4-vinylbenzoic acid, focusing on the widely used Fischer esterification method. This document includes detailed experimental protocols, reactant and product specifications, and safety information.

Introduction

This compound is a valuable monomer in the synthesis of various polymers and a useful intermediate in the preparation of more complex organic molecules. Its structure combines a polymerizable vinyl group with a benzoate (B1203000) moiety, making it a versatile building block in materials science and medicinal chemistry. The most common and straightforward method for its synthesis is the Fischer esterification of 4-vinylbenzoic acid with methanol (B129727) in the presence of an acid catalyst.

Reaction Scheme

The synthesis of this compound from 4-vinylbenzoic acid proceeds via an acid-catalyzed esterification reaction, as depicted below.

Caption: Fischer esterification of 4-vinylbenzoic acid with methanol.

Quantitative Data Summary

Reactant and Product Properties

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Vinylbenzoic Acid | C₉H₈O₂ | 148.16 | 142-144 | - |

| Methanol | CH₄O | 32.04 | -97.6 | 64.7 |

| This compound | C₁₀H₁₀O₂ | 162.19 | 32-37[1][2] | - |

| Sulfuric Acid | H₂SO₄ | 98.08 | 10 | 337 |

Reaction Parameters and Yield

| Parameter | Value | Reference |

| Reactant Ratio (4-vinylbenzoic acid : methanol) | 1 : 13.5 (molar) | [3] |

| Catalyst | Concentrated Sulfuric Acid | [3] |

| Reaction Temperature | Reflux (Methanol b.p. ~65 °C) | [3] |

| Reaction Time | 24 hours | [3] |

| Yield | 78% | [3] |

Experimental Protocol

This protocol is based on a literature procedure for the Fischer esterification of 4-vinylbenzoic acid.[3]

Materials and Equipment

-

4-Vinylbenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (B86663) (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-vinylbenzoic acid (e.g., 4.44 g, 30 mmol) in methanol (120 mL).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (2 mL) to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux. Maintain a gentle reflux for 24 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dilute the residue with water (e.g., 50 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL) and then with water (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification (if necessary): The product can be further purified by column chromatography on silica (B1680970) gel.

Characterization

The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods.

-

¹H NMR (400 MHz, CDCl₃): δ 7.99 (d, J = 8.4 Hz, 2H), 7.46 (d, J = 8.4 Hz, 2H), 6.75 (dd, J = 17.6, 10.8 Hz, 1H), 5.86 (d, J = 17.6 Hz, 1H), 5.38 (d, J = 10.8 Hz, 1H), 3.91 (s, 3H).[3]

-

¹³C NMR (CDCl₃): Expected signals around δ 166.7 (C=O), 143.4 (Ar-C), 136.3 (CH=CH₂), 129.5 (Ar-CH), 126.2 (Ar-CH), 116.3 (CH=CH₂), 52.1 (O-CH₃).

-

IR (KBr): Expected characteristic peaks around 1720 cm⁻¹ (C=O stretch), 1630 cm⁻¹ (C=C stretch, vinyl), and 1280 cm⁻¹ (C-O stretch).

Safety Precautions

It is imperative to adhere to standard laboratory safety procedures when conducting this synthesis.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Chemical Hazards:

-

4-Vinylbenzoic acid: May cause skin and eye irritation.[4]

-

Methanol: Toxic if ingested, inhaled, or absorbed through the skin. Flammable liquid and vapor.

-

Sulfuric Acid: Highly corrosive and can cause severe burns. Reacts exothermically with water.

-

Ethyl Acetate: Flammable liquid and vapor. May cause eye and respiratory tract irritation.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Alternative Catalysts and Methods

While concentrated sulfuric acid is a common catalyst for Fischer esterification, other strong acids can also be employed, such as:

-

p-Toluenesulfonic acid (p-TsOH): A solid catalyst that is often easier to handle than sulfuric acid.[5]

-

Lewis acids (e.g., scandium(III) triflate): Can be effective under milder conditions.[5]

To drive the reaction equilibrium towards the product, in addition to using a large excess of methanol, water can be removed as it is formed using a Dean-Stark apparatus, particularly when using a solvent like toluene.[5][6]

An alternative synthetic route to this compound involves the reaction of methyl p-formylbenzoate with ketene (B1206846) in the presence of a potassium salt.[7]

Conclusion

The synthesis of this compound from 4-vinylbenzoic acid via Fischer esterification is a robust and well-established method. By carefully controlling the reaction conditions and following a systematic work-up procedure, this valuable monomer can be obtained in good yield. The information provided in this guide serves as a comprehensive resource for researchers and professionals engaged in organic synthesis and materials development.

References

- 1. This compound 97 1076-96-6 [sigmaaldrich.com]

- 2. This compound | 1076-96-6 [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. fishersci.com [fishersci.com]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. US6313340B1 - Process for the preparation of methyl p-vinylbenzoate and p-vinyl benzoic acid, and their use in latex compositions - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Methyl 4-vinylbenzoate from Methyl p-formylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 4-vinylbenzoate from methyl p-formylbenzoate, a key transformation in the preparation of functionalized vinylarene monomers. These monomers are valuable building blocks in the synthesis of polymers, advanced materials, and pharmaceutical intermediates. This document details the most common and effective synthetic routes, providing in-depth experimental protocols, quantitative data, and mechanistic insights.

Introduction

The conversion of an aldehyde to an alkene is a fundamental transformation in organic synthesis. For the specific conversion of methyl p-formylbenzoate to this compound, the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are the most widely employed and reliable methods. Both reactions offer distinct advantages and are amenable to various laboratory settings. This guide will focus on these two powerful olefination techniques.

Reaction Pathways

The synthesis of this compound from methyl p-formylbenzoate involves the conversion of a carbonyl group to a vinyl group. The two primary pathways for this transformation are the Wittig reaction and the Horner-Wadsworth-Emmons reaction.

Caption: Overview of the Wittig and HWE reaction pathways for the synthesis of this compound.

The Wittig Reaction

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent) to form an alkene and a phosphine (B1218219) oxide.[1] For the synthesis of this compound, methylenetriphenylphosphorane is the required ylide.

The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion.[2] This method offers several advantages, including generally higher yields of the (E)-alkene and a water-soluble phosphate (B84403) byproduct that is easily removed during workup.[3][4]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from methyl p-formylbenzoate via the Wittig and Horner-Wadsworth-Emmons reactions.

Wittig Reaction Protocol

This two-step protocol first describes the in-situ preparation of the Wittig reagent, methylenetriphenylphosphorane, followed by its reaction with methyl p-formylbenzoate.

Caption: Experimental workflow for the Wittig synthesis of this compound.

Materials:

-

Methyltriphenylphosphonium bromide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Methyl p-formylbenzoate

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Wittig Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath. To the stirred suspension, add n-butyllithium (1.05 equivalents) dropwise via syringe over 15 minutes. The formation of the orange-red ylide will be observed. Allow the mixture to stir at 0 °C for 1 hour.

-

Olefination: In a separate flask, dissolve methyl p-formylbenzoate (1.0 equivalent) in anhydrous THF. Slowly add this solution to the ylide suspension at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture overnight.

-

Workup and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to afford pure this compound.

Horner-Wadsworth-Emmons (HWE) Reaction Protocol

This protocol describes the olefination of methyl p-formylbenzoate using a phosphonate ylide generated in situ.

Caption: Experimental workflow for the HWE synthesis of this compound.

Materials:

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Triethyl phosphonoacetate

-

Methyl p-formylbenzoate

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Ylide Preparation: To a suspension of sodium hydride (1.1 equivalents, washed with hexanes to remove mineral oil) in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.1 equivalents) dropwise. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Olefination: Cool the resulting clear solution to 0 °C and add a solution of methyl p-formylbenzoate (1.0 equivalent) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter. Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Quantitative Data

The following tables summarize typical quantitative data for the synthesis of this compound from methyl p-formylbenzoate.

Table 1: Reaction Conditions and Yields

| Reaction | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Wittig | n-BuLi | THF | 0 to RT | 12 | 70-85 | General Procedure |

| HWE | NaH | THF | 0 to RT | 2-4 | 85-95 | General Procedure |

Table 2: Spectroscopic Data for Starting Material and Product

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) |

| Methyl p-formylbenzoate | 10.12 (s, 1H), 8.25 (d, J=8.4 Hz, 2H), 7.98 (d, J=8.4 Hz, 2H), 3.97 (s, 3H) | 191.6, 165.8, 139.0, 135.2, 130.3, 129.8, 52.7 | 2830, 1725, 1695, 1610, 1280 |

| This compound | 7.99 (d, J=8.4 Hz, 2H), 7.46 (d, J=8.4 Hz, 2H), 6.75 (dd, J=17.6, 10.8 Hz, 1H), 5.86 (d, J=17.6 Hz, 1H), 5.38 (d, J=10.8 Hz, 1H), 3.91 (s, 3H)[5] | 166.8, 142.3, 136.3, 130.0, 129.2, 126.0, 116.6, 52.1 | 3090, 1720, 1630, 1610, 1275, 990, 910 |

Note: Spectroscopic data for methyl p-formylbenzoate is widely available in chemical databases.[6][7][8][9] Data for this compound is also well-documented.[5][10]

Conclusion

Both the Wittig and Horner-Wadsworth-Emmons reactions provide effective and reliable methods for the synthesis of this compound from methyl p-formylbenzoate. The choice of method may depend on the desired scale, available reagents, and the importance of stereoselectivity and ease of purification. The HWE reaction often offers advantages in terms of yield and purification. The detailed protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary information to successfully perform this important chemical transformation.

References

- 1. organicreactions.org [organicreactions.org]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. Methyl 4-Formylbenzoate | C9H8O3 | CID 15294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 4-formylbenzoate(1571-08-0) 1H NMR spectrum [chemicalbook.com]

- 8. Methyl4-formylbenzoate | C9H8O3 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 9. spectrabase.com [spectrabase.com]

- 10. Methyl 4-ethenylbenzoate | C10H10O2 | CID 583124 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical properties of Methyl 4-vinylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-vinylbenzoate is a versatile bifunctional monomer that has garnered significant interest in the field of polymer chemistry and materials science. This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its reactivity. While its primary applications lie in the synthesis of functionalized polymers and materials, its role as a chemical intermediate makes a thorough understanding of its characteristics essential for researchers across various scientific disciplines.

Core Physical and Chemical Properties

This compound is a solid at room temperature, appearing as white to light yellow crystals.[1][2] It is characterized by the presence of both a vinyl group and a methyl ester, which impart its unique reactivity.

Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₀O₂ | [1][3][4] |

| Molecular Weight | 162.19 g/mol | [1][3][4] |

| CAS Number | 1076-96-6 | [1] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 32-37 °C | [5] |

| Boiling Point | 89-90 °C at 2 Torr | [1] |

| Density (Predicted) | 1.058 ± 0.06 g/cm³ | [1] |

| Refractive Index (589.3 nm, 25°C) | 1.5568 | [1] |

| Flash Point | > 110 °C (> 230 °F) | [1] |

Solubility and Storage

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.99 | d | 8.4 | 2H, Aromatic (ortho to ester) |

| 7.46 | d | 8.4 | 2H, Aromatic (ortho to vinyl) |

| 6.75 | dd | 17.6, 10.8 | 1H, Vinylic (-CH=) |

| 5.86 | d | 17.6 | 1H, Vinylic (=CH₂) |

| 5.38 | d | 10.8 | 1H, Vinylic (=CH₂) |

| 3.91 | s | - | 3H, Methyl (-OCH₃) |

| Solvent: CDCl₃, Reference: TMS at 0.00 ppm.[6] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 166.8 | C=O (Ester) |

| 141.0 | Aromatic C (quaternary, attached to vinyl) |

| 136.2 | Vinylic -CH= |

| 129.8 | Aromatic CH (ortho to ester) |

| 129.2 | Aromatic C (quaternary, attached to ester) |

| 125.8 | Aromatic CH (ortho to vinyl) |

| 116.1 | Vinylic =CH₂ |

| 52.1 | Methyl -OCH₃ |

| Predicted data; experimental data may vary. |

Mass Spectrometry

Mass spectrometry data reveals the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ is observed at m/z = 162. Key fragments include:

-

m/z = 131: Loss of the methoxy (B1213986) group (-OCH₃)

-

m/z = 103: Loss of the carbomethoxy group (-COOCH₃)

-

m/z = 77: Phenyl group fragment

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Assignment |

| ~3080 | =C-H stretch (vinyl and aromatic) |

| ~2950 | C-H stretch (methyl) |

| ~1720 | C=O stretch (ester) |

| ~1630 | C=C stretch (vinyl) |

| ~1605, 1510 | C=C stretch (aromatic) |

| ~1280, 1100 | C-O stretch (ester) |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis via Fischer esterification of 4-vinylbenzoic acid.[6]

Caption: Mechanism of free radical polymerization.

Hydrolysis

The ester group can be hydrolyzed under acidic or basic conditions to yield 4-vinylbenzoic acid and methanol. This reaction is particularly useful for synthesizing 4-vinylbenzoic acid, another important monomer.

Other Applications

This compound serves as a key intermediate in the synthesis of more complex molecules. It is used in the preparation of vinyl-substituted beta-diketones and as a component to enhance the stability of printing inks. [1]Furthermore, it has been utilized as a ligand in the synthesis of metal-organic frameworks (MOFs). [6]

Relevance to Drug Development

While this compound is primarily used in materials science, its role as a versatile chemical intermediate suggests potential, though currently underexplored, applications in the pharmaceutical field. [1]Functionalized polymers derived from this monomer could be investigated for applications in drug delivery systems, where precise control over the polymer's physical and chemical properties is essential. The carboxylic acid group, obtained after hydrolysis, provides a handle for conjugation with active pharmaceutical ingredients or targeting moieties.

Conclusion

This compound is a valuable monomer with well-defined physical and chemical properties. Its dual functionality allows for a range of chemical transformations, most notably polymerization and hydrolysis, making it a key building block in the synthesis of functional materials. While direct applications in drug development are not yet established, its utility as a versatile intermediate presents opportunities for future research in areas such as drug delivery and bioconjugation. This guide provides the foundational knowledge required for researchers and scientists to effectively utilize this compound in their respective fields.

References

Methyl 4-Vinylbenzoate: A Technical Guide for Researchers

An In-depth Examination of its Properties, Synthesis, and Applications in Polymer Science and Drug Development

CAS Number: 1076-96-6 Molecular Formula: C₁₀H₁₀O₂ Molecular Weight: 162.19 g/mol

This technical guide provides a comprehensive overview of methyl 4-vinylbenzoate, a versatile monomer with significant applications in polymer chemistry and emerging potential in the biomedical field. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and use in advanced material design.

Physicochemical Properties

This compound is a solid at room temperature with a melting point range of 32-37 °C.[1] It is characterized by the presence of both a vinyl group and a methyl ester functionality, making it a valuable building block for a variety of polymers.

| Property | Value | Reference |

| CAS Number | 1076-96-6 | [1] |

| Molecular Formula | C₁₀H₁₀O₂ | [1] |

| Molecular Weight | 162.19 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 32-37 °C | [1] |

| Empirical Formula (Hill Notation) | C₁₀H₁₀O₂ | [1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the esterification of 4-vinylbenzoic acid with methanol (B129727), catalyzed by a strong acid such as sulfuric acid.[2]

Experimental Protocol: Esterification of 4-Vinylbenzoic Acid

Materials:

-

4-Vinylbenzoic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Water (H₂O)

-

Brine

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve 4-vinylbenzoic acid (e.g., 30 mmol, 4.44 g) in methanol (e.g., 120 mL).[2]

-

Carefully add concentrated sulfuric acid (e.g., 2 mL) to the solution.[2]

-

Reflux the reaction mixture for 24 hours.[2]

-

After cooling, evaporate the volatile components.[2]

-

Dilute the residue with water.[2]

-

Extract the aqueous solution with ethyl acetate.[2]

-

Combine the organic phases and wash with brine and water.[2]

-

Dry the organic phase with magnesium sulfate.[2]

-

Remove the solvent under reduced pressure to yield the final product.[2]

Characterization:

The synthesized this compound can be characterized by various spectroscopic techniques. For instance, ¹H NMR spectroscopy in CDCl₃ will show characteristic peaks for the vinyl and methyl ester protons.[2]

-

¹H NMR (CDCl₃): δ 3.91 (s, 3H), 5.38 (d, J = 10.8 Hz, 1H), 5.86 (d, J = 17.6 Hz, 1H), 6.75 (dd, J = 17.6 Hz, 10.8 Hz, 1H), 7.46 (d, J = 8.4 Hz, 2H), 7.99 (d, J = 8.4 Hz, 2H).[2]

Applications in Polymer Science

The vinyl group of this compound allows it to readily undergo polymerization, forming poly(this compound). This polymer and its copolymers have been explored for a range of applications.

-

Photoresponsive Materials: It can be used in the synthesis of vinyl monomers of bis-crowned malachite green leuconitrile, which have applications in photoresponsive ionic conduction.[1]

-

Polyradicals: Copolymers of this compound and (4-trimethylsilyl)styrene can be oxidized to form polyradicals with good membrane-forming abilities.[1]

-

General Polymer Synthesis: It is also used as a fluid component to enhance ink stability and in the preparation of vinyl-substituted beta-diketones.[3][4]

Relevance in Drug Development and Biomedical Applications

While this compound itself is primarily a monomer, the polymers derived from it, particularly poly(vinyl benzoate), have shown promise in the field of drug delivery.

Poly(vinyl benzoate) Nanoparticles for Drug Delivery

Research has demonstrated the formation of poly(vinyl benzoate) nanoparticles that can serve as carriers for lipophilic small molecules.[5]

Experimental Protocol: Nanoprecipitation of Poly(vinyl benzoate)

A typical method for preparing these nanoparticles is nanoprecipitation. This involves dissolving commercial poly(vinyl benzoate) in a suitable organic solvent and then introducing this solution into an aqueous phase containing a surfactant, such as Pluronic F68, under stirring. This process leads to the formation of spherical nanostructures.[5]

Characterization of Nanoparticles:

The resulting nanoparticles can be characterized by:

-

Size and Morphology: Techniques like dynamic light scattering (DLS) and transmission electron microscopy (TEM) can be used to determine the size, shape, and morphology of the nanoparticles. Studies have reported spherical nanostructures in the range of 200-250 nm in diameter.[5]

-

Drug Loading and Release: The efficiency of encapsulating a therapeutic agent and its subsequent release profile can be quantified using techniques like UV-Vis spectroscopy or high-performance liquid chromatography (HPLC). For instance, coumarin-6 has been successfully encapsulated in poly(vinyl benzoate) nanoparticles, with kinetics experiments indicating that a significant portion is encapsulated within the polymer matrix.[5]

-

In Vitro Stability: The stability of the nanoparticles can be assessed in relevant biological media, such as phosphate (B84403) buffer and blood serum.[5]

Cytotoxicity Profile

The biocompatibility of materials intended for drug delivery is of paramount importance. Studies on poly(vinyl benzoate) nanoparticles have shown them to be non-toxic in vitro towards human epithelial cells (IC₅₀ > 1000 µg/mL) and primary bovine aortic endothelial cells (IC₅₀ > 500 µg/mL).[5]

Interestingly, a study on the related compound, vinyl benzoate (B1203000), suggested that it may have a higher overall toxicity to human cells compared to methyl benzoate.[6][7][8] This study also indicated that treatment with vinyl benzoate led to the differential expression of genes involved in the cell cycle, protein quality control, and neurotransmission, such as cyclin D1, HSP70, and ACHE genes.[6][7][8] This highlights the need for thorough toxicological evaluation of any new polymer-based delivery system.

Signaling Pathways and Biological Interactions

Currently, there is a lack of direct evidence implicating this compound in specific cellular signaling pathways. The biological effects observed are primarily associated with the polymers derived from it or from related vinyl esters. The aforementioned gene expression changes induced by vinyl benzoate suggest potential interactions with cellular processes that warrant further investigation.[6][7][8] Future research could explore the potential for this compound or its metabolites to interact with cellular signaling cascades, which would be crucial for a comprehensive understanding of its biocompatibility and potential therapeutic applications.

Conclusion

This compound is a valuable monomer with well-established applications in polymer chemistry. Its ability to form functional polymers has opened up avenues for its use in advanced materials, including those with potential in the biomedical field. The development of poly(vinyl benzoate) nanoparticles for drug delivery represents a promising area of research. However, a deeper understanding of the biological interactions, metabolic fate, and potential effects on cellular signaling pathways of both the monomer and its corresponding polymers is essential for its successful translation into clinical applications. This guide provides a foundational understanding for researchers looking to explore the potential of this compound in their respective fields.

Diagrams

Below are diagrams illustrating the synthesis of this compound and a conceptual workflow for the preparation and characterization of drug-loaded nanoparticles.

Caption: Synthesis of this compound via Esterification.

Caption: Workflow for Drug-Loaded Nanoparticle Formulation.

References

- 1. This compound 97 1076-96-6 [sigmaaldrich.com]

- 2. rsc.org [rsc.org]

- 3. This compound | 1076-96-6 [chemicalbook.com]

- 4. H60057.06 [thermofisher.com]

- 5. Poly(vinyl benzoate) nanoparticles for molecular delivery: Studies on their preparation and in vitro properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluating cytotoxicity of methyl benzoate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluating cytotoxicity of methyl benzoate in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Solubility Profile of Methyl 4-vinylbenzoate in Common Organic Solvents: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the solubility of methyl 4-vinylbenzoate, a topic of interest for its application in synthesis and polymer chemistry. A comprehensive search of scientific literature and chemical databases was conducted to collate quantitative solubility data in common organic solvents. This document presents the findings of this search, provides a detailed experimental protocol for determining solubility, and includes a visual workflow for this procedure.

Quantitative Solubility Data

An extensive review of publicly available scientific literature, patents, and chemical data repositories was performed to obtain quantitative solubility data for this compound in common organic solvents such as methanol (B129727), ethanol, acetone, toluene, dichloromethane (B109758), ethyl acetate, and hexane. As of the latest search, no specific quantitative solubility data (e.g., in grams per 100 mL or moles per liter at specified temperatures) for this compound in these common organic solvents has been found in the reviewed sources.

While some studies mention the use of solvents like methanol to achieve complete dissolution or dichloromethane for partial dissolution during reactions, they do not provide formal solubility measurements.[1][2] Given the absence of this data, this guide provides a standardized experimental protocol for researchers to determine the solubility of this compound in solvents relevant to their specific applications.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a solid organic compound such as this compound in a given organic solvent. This protocol is a synthesis of standard laboratory practices for solubility assessment.[3][4][5]

Objective: To determine the solubility of this compound in a specific organic solvent at a controlled temperature and express it in grams per 100 mL.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., methanol, ethanol, acetone, toluene, etc.)

-

Analytical balance (accurate to ±0.0001 g)

-

Vials with screw caps

-

Constant temperature bath (e.g., water bath or incubator)

-

Vortex mixer or magnetic stirrer with stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Pre-weighed vials for collecting the filtrate

-

Oven or vacuum oven for solvent evaporation

-

Fume hood

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The exact amount is not critical, but there must be undissolved solid remaining at the end of the equilibration period.

-

Add a known volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture using a vortex mixer or magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[5] Periodically check to ensure that undissolved solid remains.

-

-

Separation of the Saturated Solution:

-

Once equilibrium is achieved, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to let the excess solid settle.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe, avoiding the collection of any solid particles.

-

Attach a syringe filter to the syringe.

-

Dispense the filtered saturated solution into a pre-weighed vial. Record the exact weight of the empty vial.

-

-

Determination of Solute Mass:

-

Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

Place the vial in a fume hood and gently evaporate the solvent. This can be done by leaving the vial open in the fume hood, using a gentle stream of nitrogen, or placing it in a vacuum oven at a temperature below the melting point of this compound (32-37 °C).

-

Once all the solvent has evaporated, reweigh the vial containing the dry, solid residue of this compound.

-

-

Calculation of Solubility:

-

Mass of the collected saturated solution: (Weight of vial + solution) - (Weight of empty vial)

-

Mass of the dissolved this compound: (Weight of vial + residue) - (Weight of empty vial)

-

Mass of the solvent: (Mass of the collected saturated solution) - (Mass of the dissolved this compound)

-

Solubility ( g/100 g solvent): (Mass of dissolved this compound / Mass of the solvent) * 100

-

To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required. Solubility ( g/100 mL): Solubility ( g/100 g solvent) * Density of solvent (g/mL)

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the specific organic solvent being used.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

An In-depth Technical Guide to the Stability and Storage of Methyl 4-vinylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects concerning the stability and optimal storage conditions for Methyl 4-vinylbenzoate. Understanding these parameters is essential for maintaining the compound's integrity, ensuring experimental reproducibility, and guaranteeing its suitability for various applications in research and development.

Core Stability Profile

This compound is a crystalline solid at room temperature.[1] Its stability is primarily influenced by its susceptibility to polymerization, and to a lesser extent, by hydrolysis and photodegradation. Proper storage and handling are paramount to prevent the degradation of this monomer.

Thermal Stability and Polymerization

The principal stability concern for this compound is the thermally initiated polymerization of its vinyl group. As a styrenic monomer, it can undergo self-polymerization, a reaction that can be accelerated by elevated temperatures. While some safety data sheets indicate that hazardous polymerization does not occur, this statement should be interpreted with caution, as unwanted polymerization can still lead to product degradation and loss of material, even if it does not result in a hazardous runaway reaction.[2]

To mitigate this risk, this compound is typically supplied with a polymerization inhibitor.

Role of Polymerization Inhibitors

Commercial preparations of vinyl monomers like this compound contain inhibitors to prevent premature polymerization during transport and storage.[3] For styrenic and acrylic monomers, phenolic compounds such as hydroquinone (B1673460) (HQ), 4-methoxyphenol (B1676288) (MEHQ), and 4-tert-butylcatechol (B165716) (TBC) are commonly used.[3] These inhibitors function as radical scavengers, effectively terminating the free radical chain reactions that drive polymerization.

It is crucial to note that the efficacy of most phenolic inhibitors is dependent on the presence of dissolved oxygen. The inhibitor reacts with peroxy radicals formed from the reaction of monomer radicals with oxygen, thus halting the polymerization chain. Therefore, completely inerting the storage container with a gas like nitrogen may render these inhibitors ineffective.

The specific inhibitor and its concentration are critical parameters for the stability of this compound. While specific Certificates of Analysis for this compound were not found during the literature search, typical concentrations for inhibitors like MEHQ in similar monomers range from 10 to 300 ppm.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended based on consistent information from various suppliers.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C[1][4] | To minimize the rate of potential polymerization. |

| Atmosphere | Headspace containing oxygen | Essential for the activity of common phenolic polymerization inhibitors. |

| Light Exposure | Store in the dark/protect from light | To prevent potential photodegradation of the styrenic group. |

| Container | Tightly sealed container[4] | To prevent contamination and evaporation. |

Potential Degradation Pathways

Understanding the potential degradation pathways is key to implementing effective stability-indicating analytical methods.

Polymerization

As discussed, this is the most significant degradation pathway. It results in the formation of oligomers and polymers, leading to a decrease in the purity of the monomer.

Hydrolysis

Photodegradation

Styrenic compounds can undergo photochemical reactions upon exposure to UV light.[6] This can lead to the formation of various degradation products and discoloration of the material. Therefore, protection from light is a crucial storage requirement.

Below is a diagram illustrating the key factors influencing the stability of this compound.

Caption: Logical relationship of storage conditions and degradation pathways.

Experimental Protocols

While specific stability studies for this compound are not publicly available, the following are representative protocols for assessing the stability of related compounds. These can be adapted for this compound.

Protocol for Monitoring Polymer Content by HPLC

This method can be used to quantify the monomer and detect the formation of oligomers or polymers.

-

Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for separating the monomer from its more polar degradation products.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. A starting composition of 50:50 (v/v) acetonitrile:water, ramping to a higher acetonitrile concentration, can effectively elute the monomer and any potential oligomers.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Approximately 254 nm, where the aromatic ring exhibits strong absorbance.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

-

Further dilute with the initial mobile phase to a suitable concentration for analysis (e.g., 0.1 mg/mL).

-

-

Analysis: Inject a known volume (e.g., 10 µL) of the sample solution. The appearance of new peaks, typically at earlier retention times for more polar hydrolysis products or as a broad unresolved peak for polymers, indicates degradation. The decrease in the area of the main peak corresponding to this compound over time can be used to quantify the loss of purity.

Protocol for Photostability Testing

This protocol is based on the ICH Q1B guidelines for photostability testing.[7][8]

-

Light Source: The sample should be exposed to a light source that produces a combination of visible and UV light, such as a xenon or metal halide lamp. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.

-

Sample Preparation:

-

Place a thin layer of this compound in a chemically inert, transparent container (e.g., a quartz dish).

-

For comparison, prepare a control sample that is protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.

-

-

Procedure:

-

Expose the sample to the light source.

-

At specified time points, withdraw aliquots of both the exposed and control samples.

-

Analyze the samples for any changes in physical appearance (e.g., color change) and for purity and degradation products using a suitable analytical method like the HPLC protocol described above.

-

-

Evaluation: Compare the chromatograms of the exposed and control samples. The appearance of new peaks or a significant decrease in the main peak in the exposed sample indicates photosensitivity.

The workflow for assessing the stability of this compound is depicted in the diagram below.

Caption: Workflow for conducting a stability study of this compound.

Summary and Recommendations

The stability of this compound is critical for its successful use in research and development. The primary degradation pathway is polymerization, which can be effectively managed by adhering to the recommended storage conditions.

Key Recommendations:

-

Strict Temperature Control: Always store this compound at 2-8°C.

-

Avoid Inert Atmospheres: Do not store under a completely inert atmosphere unless a non-oxygen-dependent polymerization inhibitor is used.

-

Protect from Light: Keep the container in a dark place to prevent photodegradation.

-

Regular Purity Assessment: For long-term storage or before use in sensitive applications, it is advisable to verify the purity of the monomer using a suitable analytical technique like HPLC.

By following these guidelines, researchers, scientists, and drug development professionals can ensure the quality and reliability of this compound in their work.

References

- 1. This compound | 1076-96-6 [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]

- 4. 4-乙烯基苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. merieuxnutrisciences.com [merieuxnutrisciences.com]

- 7. database.ich.org [database.ich.org]

- 8. ema.europa.eu [ema.europa.eu]

The Procurement and Purity of Methyl 4-vinylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the procurement and purity of Methyl 4-vinylbenzoate (CAS No. 1076-96). This key chemical intermediate finds applications in the synthesis of various polymers and as a building block in the development of novel pharmaceutical agents. Understanding the supplier landscape, available purity levels, and the analytical methods for its characterization is critical for ensuring the quality and reproducibility of research and development outcomes.

Potential Suppliers and Purity Levels

This compound is available from a range of chemical suppliers, with purity levels typically varying from 96% to over 99%. The choice of supplier may depend on the required purity for a specific application, with higher purity grades generally commanding a premium price. Below is a summary of publicly available data from various suppliers. It is important to note that Certificates of Analysis (CoA) are lot-specific and should be requested from the supplier for the most accurate and up-to-date information.

| Supplier | Reported Purity | Analytical Method |

| MedChemExpress | 99.08%[1] | HPLC |

| Thermo Fisher Scientific (Alfa Aesar) | 97.5%[2] | HPLC |

| Thermo Fisher Scientific | 97%[2] | HPLC |

| Sigma-Aldrich | 97%[3][4] | Not specified on product page |

| Thermo Scientific Chemicals | 96%[5] | Not specified on product page |

Understanding Potential Impurities

The purity of this compound is influenced by its synthetic route. Common manufacturing processes include the esterification of 4-vinylbenzoic acid and reactions such as the Wittig or Grignard reactions. These synthetic pathways can introduce specific impurities.

Potential Impurities from Synthesis:

-

4-Vinylbenzoic Acid: Incomplete esterification can lead to the presence of the starting carboxylic acid.

-

Triphenylphosphine oxide: A common byproduct of the Wittig reaction, which is a popular method for creating the vinyl group.[6][7]

-

Biphenyl: Can be a side product in Grignard reactions.[8]

-

Solvents: Residual solvents used during the reaction and purification steps may be present.

-

Polymers: The vinyl group makes the molecule susceptible to polymerization, especially if not stored with an inhibitor.

Experimental Protocols for Purity Determination

Accurate determination of this compound purity is crucial. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable analytical techniques employed.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from established protocols for the analysis of benzoate (B1203000) esters and provides a robust means of quantifying the purity of this compound.[9][10][11][12]

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Methanol (B129727) (HPLC grade, for sample preparation)

-

This compound reference standard

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may require optimization. Degas the mobile phase before use.

-

Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution with the mobile phase.

-

Sample Preparation: Accurately weigh a sample of the this compound to be tested and dissolve it in methanol to a concentration within the range of the working standards.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

UV Detection Wavelength: 254 nm

-

-

Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the peak area of this compound.

-

Calculation: Calculate the purity of the sample by comparing its peak area to the calibration curve.

Gas Chromatography (GC) Method

GC is a suitable alternative for purity analysis, particularly for identifying volatile impurities. This protocol is based on general methods for analyzing styrene (B11656) derivatives.[13][14][15][16][17]

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Capillary column suitable for aromatic compounds (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Reagents:

-

Helium or Nitrogen (carrier gas)

-

Dichloromethane (B109758) (GC grade, for sample preparation)

-

This compound reference standard

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of this compound reference standard in dichloromethane (e.g., 1 mg/mL). Prepare a series of working standards by dilution.

-

Sample Preparation: Dissolve a known amount of the this compound sample in dichloromethane to a concentration within the calibration range.

-

Chromatographic Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold at 250 °C for 5 minutes

-

-

Carrier Gas Flow Rate: 1 mL/min

-

Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio)

-

-

Analysis: Inject the standard solutions to establish a calibration curve. Inject the sample solution.

-

Calculation: Determine the purity of the sample by comparing the peak area of this compound to the calibration curve.

Supply Chain and Quality Control Workflow

The procurement of high-purity specialty chemicals like this compound involves a multi-step process with rigorous quality control checks at each stage.

Caption: A typical supply chain and quality control workflow for a specialty chemical.

Experimental Workflow for Purity Analysis

The following diagram illustrates the logical steps involved in determining the purity of a this compound sample using chromatography.

Caption: A generalized workflow for the chromatographic purity analysis of this compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. 4-乙烯基苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-乙烯基苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. ANALYTICAL METHODS - Toxicological Profile for Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 15. epa.gov [epa.gov]

- 16. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Health and Safety of Methyl 4-vinylbenzoate

For researchers, scientists, and drug development professionals, a thorough understanding of the health and safety aspects of chemical compounds is paramount. This guide provides a comprehensive overview of the known health and safety information for Methyl 4-vinylbenzoate (CAS No. 1076-96-6), a compound used in various chemical syntheses.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this chemical are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] It is crucial to handle this compound with appropriate personal protective equipment and in a well-ventilated area.

GHS Hazard Statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Signal Word: Warning

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is essential for its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₂ | [4] |

| Molecular Weight | 162.19 g/mol | [4] |

| Appearance | White to light yellow powder or solid | |

| Melting Point | 32-37 °C (lit.) | |

| Flash Point | Not applicable for the solid form. A closely related compound, Methyl Benzoate, has a flash point of 82°C. | [5] |

| Storage Temperature | 2-8°C |

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[1] However, based on its classification, it is known to cause irritation to the skin, eyes, and respiratory system.[1][2] No information is available regarding its sensitization or carcinogenicity.[1]

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

-

Handling: Wash hands and any exposed skin thoroughly after handling.[1] Wear protective gloves, clothing, and eye/face protection.[1] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Use only outdoors or in a well-ventilated area.[1]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[1] It is recommended to store this chemical under refrigerated conditions.[1] The storage class code is 11 for combustible solids.

First-Aid Measures

In case of exposure, the following first-aid measures should be taken:

| Exposure Route | First-Aid Procedure | Source |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. | [1] |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. | [1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [1] |

| Ingestion | Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur. | [1] |

Fire-Fighting and Accidental Release Measures

-

Fire-Fighting: In case of a fire, use dry chemical, CO₂, or foam as extinguishing agents.[6] Water spray can be used to cool fire-exposed containers.[6] Firefighters should wear self-contained breathing apparatus and full protective gear.[1] Poisonous gases are produced in a fire.[6]

-

Accidental Release: For spills, sweep up and shovel the material into suitable containers for disposal.[1] Ensure the area is well-ventilated.

Experimental Protocols

Visualizations

To further clarify the safety procedures and logical relationships in handling this compound, the following diagrams have been created.

Caption: Hazard Management Workflow for this compound.

Caption: Chemical Spill Response Protocol.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Methyl 4-ethenylbenzoate | C10H10O2 | CID 583124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. dept.harpercollege.edu [dept.harpercollege.edu]

- 6. nj.gov [nj.gov]

Spectroscopic Profile of Methyl 4-vinylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Methyl 4-vinylbenzoate, a versatile organic compound utilized in various chemical syntheses. This document details the infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopic data, experimental protocols for its synthesis and characterization, and a visual representation of its synthetic pathway.

Spectroscopic Data

The spectroscopic data for this compound is summarized below, providing key absorption features for its identification and characterization.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its principal functional groups. As an aromatic ester, it displays a strong carbonyl (C=O) stretching vibration and distinct absorptions related to the carbon-oxygen single bonds of the ester group. The presence of the vinyl group and the aromatic ring is also confirmed by specific stretching and bending vibrations.

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | 1730 - 1715 | Strong |

| C-O (Ester) | Asymmetric Stretch | 1310 - 1250 | Strong |

| C-O (Ester) | Symmetric Stretch | 1130 - 1100 | Strong |

| C=C (Aromatic) | Stretch | ~1600, ~1585, ~1500, ~1450 | Medium to Weak |

| =C-H (Vinyl) | Stretch | ~3080 | Medium |

| C-H (Aromatic) | Stretch | ~3030 | Medium |

| =C-H (Vinyl) | Out-of-plane bend | ~990, ~910 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characterized by absorption bands originating from the electronic transitions within the aromatic ring and the conjugated system formed by the vinyl group and the benzene (B151609) ring. The conjugation leads to a bathochromic (red) shift of the characteristic benzene absorption bands.

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Ethanol (B145695) | ~254 | Data not available |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Fischer esterification of 4-vinylbenzoic acid with methanol (B129727), using a strong acid as a catalyst.[1]

Materials:

-

4-Vinylbenzoic acid

-

Methanol (reagent grade)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl acetate

-

Brine solution

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

4-Vinylbenzoic acid (30 mmol, 4.44 g) is dissolved in methanol (120 mL) in a round-bottom flask.[1]

-

Concentrated sulfuric acid (2 mL) is carefully added to the solution as a catalyst.[1]

-

The reaction mixture is refluxed for 24 hours.[1]

-

After cooling to room temperature, the volatile components are removed by evaporation.[1]

-

The residue is diluted with water and the product is extracted with ethyl acetate.[1]

-

The combined organic phases are washed with brine and water, and then dried over magnesium sulfate.[1]

-

The solvent is removed by evaporation to yield the final product, this compound.[1]

Spectroscopic Analysis

Infrared (IR) Spectroscopy: A sample of this compound is prepared, typically as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., chloroform). The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol or hexane. The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with the pure solvent used as a reference. The absorbance is measured over a wavelength range of approximately 200-400 nm to determine the absorption maxima (λmax).[1]

Visualized Workflow: Synthesis of this compound

The following diagram illustrates the key steps in the synthesis of this compound from 4-vinylbenzoic acid.

Caption: Synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols for the Free Radical Polymerization of Methyl 4-vinylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-vinylbenzoate is a vinyl monomer that can be polymerized to poly(this compound), a polymer with potential applications in various fields, including the development of photoresponsive materials and as a precursor for functional polymers.[1] This document provides detailed application notes and experimental protocols for the free radical polymerization of this compound. The protocols described herein cover both bulk and solution polymerization methods, utilizing common free radical initiators such as azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO).

Free radical polymerization is a chain-growth polymerization method involving initiation, propagation, and termination steps. The choice of initiator, solvent, temperature, and monomer concentration can significantly influence the rate of polymerization, as well as the molecular weight and polydispersity index (PDI) of the resulting polymer. For vinyl esters like vinyl benzoate, the polymerization rate can be relatively slow.

Materials and Equipment

Materials

-

This compound (monomer), 97%

-

Azobisisobutyronitrile (AIBN), 98%

-

Benzoyl peroxide (BPO), 97%

-

Toluene (B28343), anhydrous, 99.8%

-

Methanol (B129727), ACS reagent, ≥99.8%

-

Dichloromethane, ACS reagent, ≥99.5%

-

Nitrogen gas (high purity)

-

Deionized water

Equipment

-

Schlenk flasks or reaction tubes with rubber septa

-

Magnetic stir bars and stirrer/hotplate

-

Oil bath or heating mantle with temperature controller

-

Vacuum line and manifold

-

Syringes and needles

-

Glass funnels and filter paper

-

Beakers and graduated cylinders

-

Rotary evaporator

-

Analytical balance

-

Gel Permeation Chromatography (GPC) system for molecular weight analysis

-

Nuclear Magnetic Resonance (NMR) spectrometer for structural characterization

-

Fourier-Transform Infrared (FTIR) spectrometer for functional group analysis

Experimental Protocols

Protocol 1: Bulk Polymerization of this compound using AIBN

This protocol describes the polymerization of this compound in the absence of a solvent, initiated by AIBN.

Procedure:

-

Place this compound (e.g., 5.0 g, 30.8 mmol) and AIBN (e.g., 0.051 g, 0.31 mmol, 1 mol% relative to monomer) into a Schlenk flask equipped with a magnetic stir bar.

-

Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

-

After the final thaw, backfill the flask with nitrogen gas.

-

Immerse the flask in a preheated oil bath at 70 °C and stir the reaction mixture.

-

Allow the polymerization to proceed for the desired time (e.g., 24 hours). The viscosity of the mixture will increase as the polymerization progresses.

-

To terminate the polymerization, remove the flask from the oil bath and cool it to room temperature.

-

Dissolve the resulting polymer in a minimal amount of dichloromethane.

-

Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40-50 °C to a constant weight.

-

Characterize the polymer for its molecular weight and polydispersity index using GPC.

Logical Relationship of Bulk Polymerization Workflow

Caption: Workflow for the bulk polymerization of this compound.

Protocol 2: Solution Polymerization of this compound in Toluene using BPO

This protocol details the polymerization of this compound in a solvent, which can help to control the reaction temperature and viscosity.

Procedure:

-

In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 30.8 mmol) in anhydrous toluene (e.g., 10 mL).

-

Add benzoyl peroxide (e.g., 0.075 g, 0.31 mmol, 1 mol% relative to monomer).

-

Seal the flask and deoxygenate the solution by bubbling with nitrogen for 30 minutes or by performing three freeze-pump-thaw cycles.

-

Place the flask in a preheated oil bath at 80 °C and stir the solution.

-

Monitor the reaction for the desired duration (e.g., 24-48 hours).

-

Terminate the reaction by cooling the flask to room temperature.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

-

Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum at 40-50 °C.

-

Analyze the polymer using GPC to determine its molecular weight and PDI.

Experimental Workflow for Solution Polymerization

Caption: Workflow for the solution polymerization of this compound.

Data Presentation

The following tables summarize expected quantitative data based on typical free radical polymerization of vinyl monomers. Actual results may vary depending on specific experimental conditions.

Table 1: Effect of Initiator Concentration on Polymer Characteristics in Bulk Polymerization

| Initiator | Initiator Conc. (mol% to monomer) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| AIBN | 0.5 | 70 | 24 | ~40-60 | ~30,000-50,000 | ~1.8-2.5 |

| AIBN | 1.0 | 70 | 24 | ~50-70 | ~20,000-40,000 | ~1.9-2.8 |

| AIBN | 2.0 | 70 | 24 | ~60-80 | ~10,000-25,000 | ~2.0-3.0 |

Table 2: Effect of Solvent on Polymer Characteristics in Solution Polymerization (1 mol% BPO, 80°C, 24h)

| Solvent | Monomer Conc. (M) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| Toluene | 3.0 | ~30-50 | ~25,000-45,000 | ~2.0-2.7 |

| Dioxane | 3.0 | ~35-55 | ~28,000-48,000 | ~1.9-2.6 |

| Benzene | 3.0 | ~30-50 | ~24,000-44,000 | ~2.1-2.8 |

Characterization of Poly(this compound)

1. Molecular Weight and Polydispersity Index (PDI):

-

Technique: Gel Permeation Chromatography (GPC).

-

Eluent: Tetrahydrofuran (THF) is a common solvent.

-

Calibration: Polystyrene standards are typically used for calibration.

-

Expected Outcome: Free radical polymerization generally produces polymers with a PDI greater than 1.5.

2. Chemical Structure:

-

Technique: ¹H NMR and ¹³C NMR Spectroscopy.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Expected ¹H NMR signals: Broad peaks in the aliphatic region corresponding to the polymer backbone protons and signals in the aromatic region from the phenyl ring, along with a peak for the methyl ester protons. The disappearance of the vinyl proton signals from the monomer confirms polymerization.

3. Functional Groups:

-

Technique: Fourier-Transform Infrared (FTIR) Spectroscopy.

-

Sample Preparation: Thin film cast from a solution or KBr pellet.

-

Expected Bands: Presence of a strong carbonyl (C=O) stretch from the ester group (~1720 cm⁻¹) and disappearance of the C=C vinyl stretch from the monomer (~1630 cm⁻¹).

Signaling Pathway of Free Radical Polymerization

The general mechanism of free radical polymerization proceeds through three main stages: initiation, propagation, and termination.

Caption: General mechanism of free radical polymerization.

Applications

Poly(this compound) can be utilized in several areas of research and development:

-

Functional Polymers: The ester group can be hydrolyzed to a carboxylic acid, creating poly(4-vinylbenzoic acid), which can be used in hydrogels, ion-exchange resins, and as a polyelectrolyte.

-

Photoresponsive Materials: Copolymers of this compound have been investigated for applications in photoresponsive ionic conduction.

-

Membranes: Copolymers can be oxidized to form polyradicals with good membrane-forming abilities.

Safety Precautions

-

This compound and its polymerization intermediates may be harmful. Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Free radical initiators like benzoyl peroxide can be explosive when dry and should be handled with care.

-

The polymerization reaction is exothermic and can lead to a rapid increase in temperature and pressure if not properly controlled, especially in bulk polymerization.

By following these detailed protocols and considering the provided data, researchers can successfully synthesize and characterize poly(this compound) for their specific applications.

References

Application Note: Controlled Polymerization of Methyl 4-vinylbenzoate via RAFT

Abstract

This application note provides a detailed protocol for the controlled radical polymerization of methyl 4-vinylbenzoate using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This method allows for the synthesis of well-defined poly(this compound) with predictable molecular weights and low polydispersity indices (Đ). The protocol is intended for researchers in polymer chemistry, materials science, and drug delivery who require precise control over polymer architecture.

Introduction

This compound is a functionalized styrenic monomer that, when polymerized, yields poly(this compound), a versatile polymer with a reactive ester group. This functionality allows for post-polymerization modification, making it a valuable building block for a wide range of applications, including the development of functional and well-defined polymers.[1] Controlled radical polymerization techniques, such as RAFT, are essential for producing polymers with controlled molecular weights and narrow molecular weight distributions, which are critical for high-performance materials.[1]

RAFT polymerization is a form of living radical polymerization that enables the synthesis of polymers with complex architectures, such as block, graft, and star polymers, with predetermined molecular weights.[2] The process involves a conventional free radical polymerization in the presence of a suitable RAFT agent, which mediates the polymerization via a reversible chain-transfer process.[2] The choice of the RAFT agent is crucial for achieving a successful and controlled polymerization.[2] For styrenic monomers, trithiocarbonates and dithiobenzoates are commonly used RAFT agents.

This application note details a robust protocol for the RAFT polymerization of this compound, providing researchers with the necessary information to synthesize well-defined polymers for their specific applications.

Data Presentation

The following tables summarize the expected results for the RAFT polymerization of a styrenic monomer analogous to this compound, specifically p-acetoxystyrene, under different experimental conditions. This data is based on the findings of Wooley and coworkers and serves as a guide for the expected outcomes when polymerizing this compound.[3]

Table 1: Influence of Temperature and Solvent on the RAFT Polymerization of a Styrenic Monomer [3]

| Experiment | Temperature (°C) | Solvent | Monomer Conversion after 3h (%) | Final PDI |

| 1 | 70 | Bulk | - | ~1.1 |

| 2 | 80 | Bulk | - | ~1.1 |

| 3 | 70 | 1,4-Dioxane | - | ~1.1 |

| 4 | 80 | 1,4-Dioxane | - | ~1.1 |

Note: Specific conversion rates at 3h were not provided in the source, but the general trend shows increased rates with higher temperatures.

Table 2: Influence of [Monomer]/[DDMAT] Ratio on the RAFT Polymerization of a Styrenic Monomer in 1,4-Dioxane at 80°C [3]

| [Monomer]/[DDMAT] | Final Monomer Conversion (%) | Final DP (NMR) | PDI |

| 50 | 42 | 23 | 1.07 |

| 121 | 50 | 61 | 1.08 |

| 200 | 64 | 128 | 1.10 |

| 416 | 56 | 235 | 1.28 |

DDMAT: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid DP: Degree of Polymerization

Experimental Protocols

This section provides a detailed methodology for the RAFT polymerization of this compound.

Materials

-

Monomer: this compound (inhibitor removed by passing through a column of basic alumina)

-

RAFT Agent: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT)

-

Initiator: Azobisisobutyronitrile (AIBN)

-

Solvent: 1,4-Dioxane (anhydrous)

-

Other: Nitrogen gas (high purity), basic alumina (B75360), deuterated chloroform (B151607) (CDCl₃) for NMR analysis, Tetrahydrofuran (THF) for GPC analysis.

Equipment

-

Schlenk flask or reaction tube with a magnetic stir bar

-

Rubber septum

-

Vacuum/nitrogen line

-

Oil bath with a temperature controller

-

Syringes and needles

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Gel Permeation Chromatography (GPC) system

Experimental Workflow

Caption: Experimental workflow for the RAFT polymerization of this compound.

Step-by-Step Procedure

-